2,2,2-Trichloroethylene platinum(II)

Description

Properties

IUPAC Name |

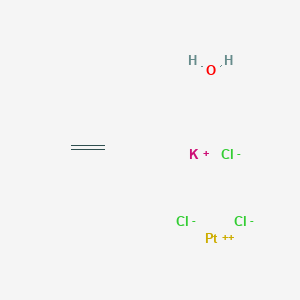

potassium;ethene;platinum(2+);trichloride;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4.3ClH.K.H2O.Pt/c1-2;;;;;;/h1-2H2;3*1H;;1H2;/q;;;;+1;;+2/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCEGWIMEFFONKJ-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C.O.[Cl-].[Cl-].[Cl-].[K+].[Pt+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6Cl3KOPt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90936900 | |

| Record name | Platinum(2+) potassium chloride--ethene--water (1/1/3/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90936900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123334-22-5, 16405-35-9 | |

| Record name | Platinate(1-), trichloro(η2-ethene)-, potassium, hydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123334-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,2-Trichloroethylene platinum(II) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016405359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Platinum(2+) potassium chloride--ethene--water (1/1/3/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90936900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

crystal structure analysis of 2,2,2-Trichloroethylene platinum(II)

An In-depth Technical Guide to the Crystal Structure Analysis of Platinum(II)-Olefin Complexes with a Focus on 2,2,2-Trichloroethylene Platinum(II)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Platinum(II) complexes are a cornerstone of organometallic chemistry and have significant applications in catalysis and medicinal chemistry.[1][2] The coordination of olefins to platinum(II) centers, famously exemplified by Zeise's salt, provides a rich area of study for understanding bonding, reactivity, and structure-activity relationships.[3][4] This guide focuses on the methodologies for the crystal structure analysis of such complexes, with a specific interest in the hypothetical 2,2,2-trichloroethylene platinum(II) complex.

While a specific crystal structure for 2,2,2-trichloroethylene platinum(II) is not publicly available in the reviewed literature, this document provides a comprehensive framework for its determination and analysis. The protocols and data presentation formats are derived from established methodologies for analogous platinum(II)-olefin complexes.[5][6][7][8]

Experimental Protocols

The determination of the crystal structure of a novel compound such as 2,2,2-trichloroethylene platinum(II) follows a systematic workflow, from synthesis to data analysis.

Synthesis and Crystallization

The synthesis of a platinum(II)-olefin complex generally involves the reaction of a platinum(II) precursor with the desired olefin. A common precursor is potassium tetrachloroplatinate(II) (K₂[PtCl₄]).[4]

Synthesis of a Generic Platinum(II)-Olefin Complex:

-

Precursor Preparation: A solution of K₂[PtCl₄] is prepared in an appropriate solvent, typically a mixture of ethanol and water.

-

Ligand Addition: The olefin, in this case, 2,2,2-trichloroethylene, is added to the solution of the platinum precursor. The reaction is often stirred at room temperature for several hours to allow for ligand exchange.[6]

-

Isolation: The resulting complex can be isolated by filtration and washed with a non-polar solvent to remove unreacted starting materials.

-

Crystallization: High-quality single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the complex in a suitable solvent or solvent mixture (e.g., ethanol/water, DMF/water).[7]

X-ray Diffraction Data Collection

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid.

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

-

Data Processing: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

Structure Solution and Refinement

The processed diffraction data are used to solve and refine the crystal structure.

-

Structure Solution: The initial positions of the heavy atoms (in this case, platinum) are determined using direct methods or Patterson methods.

-

Structure Refinement: The positions of the remaining non-hydrogen atoms are located from the difference Fourier maps. The structural model is then refined by full-matrix least-squares on F² to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions.[8]

Data Presentation

The results of a crystal structure analysis are typically summarized in a series of tables. The following tables provide a template for the type of data that would be expected for 2,2,2-trichloroethylene platinum(II), with illustrative data from a related platinum(II)-ethylene complex for context.

Table 1: Crystal Data and Structure Refinement Parameters

| Parameter | Illustrative Value (for a Pt(II)-ethylene complex) |

| Empirical formula | C₂H₄Cl₃KPt·H₂O |

| Formula weight | 386.61 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 10.70 Å, b = 8.42 Å, c = 11.20 Å |

| α = 90°, β = 108.5°, γ = 90° | |

| Volume | 956.0 ų |

| Z | 4 |

| Density (calculated) | 2.68 g/cm³ |

| Absorption coefficient | 15.2 mm⁻¹ |

| F(000) | 688 |

| Crystal size | 0.20 x 0.15 x 0.10 mm³ |

| Theta range for data collection | 2.5 to 27.5° |

| Index ranges | -13 ≤ h ≤ 13, -10 ≤ k ≤ 10, -14 ≤ l ≤ 14 |

| Reflections collected | 9876 |

| Independent reflections | 2198 [R(int) = 0.045] |

| Completeness to theta = 25.242° | 99.8 % |

| Absorption correction | Semi-empirical from equivalents |

| Max. and min. transmission | 0.75 and 0.54 |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2198 / 0 / 100 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I > 2sigma(I)] | R₁ = 0.028, wR₂ = 0.065 |

| R indices (all data) | R₁ = 0.035, wR₂ = 0.070 |

| Largest diff. peak and hole | 1.5 and -1.2 e.Å⁻³ |

**Table 2: Selected Bond Lengths (Å) and Angles (°) **

| Bond | Length (Å) | Angle | Angle (°) |

| Pt-Cl(1) | 2.305(1) | Cl(1)-Pt-Cl(2) | 91.5(1) |

| Pt-Cl(2) | 2.310(1) | Cl(1)-Pt-Cl(3) | 178.2(1) |

| Pt-Cl(3) | 2.308(1) | Cl(2)-Pt-Cl(3) | 90.8(1) |

| Pt-C(1) | 2.15(1) | Cl(1)-Pt-C(1) | 89.5(2) |

| Pt-C(2) | 2.16(1) | Cl(2)-Pt-C(2) | 175.1(2) |

| C(1)-C(2) | 1.37(2) | C(1)-Pt-C(2) | 37.2(3) |

Mandatory Visualization

The following diagram illustrates the general workflow for the crystal structure analysis of a platinum(II) complex.

Caption: Experimental workflow for platinum(II) complex crystal structure analysis.

Conclusion

The determination of the crystal structure of 2,2,2-trichloroethylene platinum(II) would provide valuable insights into the electronic and steric effects of the trichloroethylene ligand on the platinum(II) center. The methodologies outlined in this guide, derived from studies of similar platinum(II)-olefin complexes, provide a robust framework for researchers to undertake such an investigation. The successful elucidation of this structure would contribute significantly to the understanding of platinum coordination chemistry and could inform the design of novel catalysts and therapeutic agents.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. Platinum Coordination Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2,2,2-trichloroethylene platinum(II)|lookchem [lookchem.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, crystal structure and anticancer activity of the complex chlorido(η2-ethylene)(quinolin-8-olato-κ2 N,O)platinum(II) by experimental and theoretical methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, characterization and crystal structures of platinum(II) saccharinate complexes with 1,5-cyclooctadiene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide on the Spectroscopic Properties of 2,2,2-Trichloroethylene Platinum(II) Complexes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of platinum(II) complexes featuring olefinic ligands, with a specific focus on the anticipated characteristics of 2,2,2-trichloroethylene platinum(II) complexes. Due to the limited availability of specific experimental data for 2,2,2-trichloroethylene platinum(II) complexes in the public domain, this guide leverages extensive data from well-characterized analogues, most notably Zeise's salt, K[PtCl₃(C₂H₄)]·H₂O, to extrapolate and predict the spectroscopic features of the target compounds.

Introduction to Platinum(II)-Olefin Complexes

Platinum(II) complexes containing olefinic ligands are historically significant in the field of organometallic chemistry, with Zeise's salt being the first organometallic compound ever synthesized.[1] The bonding in these complexes is described by the Dewar-Chatt-Duncanson model, which involves a synergistic interaction of σ-donation from the olefin's π-orbital to an empty d-orbital on the platinum and π-back-donation from a filled platinum d-orbital into the olefin's π* antibonding orbital. This bonding model has profound implications for the spectroscopic properties of the coordinated olefin.

The coordination of an olefin to a platinum(II) center typically results in:

-

A decrease in the C=C bond order, leading to a lengthening of the C=C bond.

-

A rehybridization of the olefinic carbons from sp² towards sp³.

-

Characteristic shifts in the spectroscopic signals of the olefinic protons and carbons.

This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic properties of 2,2,2-trichloroethylene platinum(II) complexes, drawing parallels with known platinum-olefin compounds.

Spectroscopic Properties

The electronic and structural changes upon coordination of an olefin to a platinum(II) center are directly observable through various spectroscopic techniques. The electron-withdrawing nature of the three chlorine atoms in 2,2,2-trichloroethylene is expected to significantly influence the spectroscopic data compared to simpler olefins like ethylene.

NMR spectroscopy is a powerful tool for characterizing the structure and bonding in platinum-olefin complexes. ¹H, ¹³C, and ¹⁹⁵Pt NMR are particularly informative.

¹H NMR Spectroscopy: The proton of 2,2,2-trichloroethylene is expected to experience an upfield shift upon coordination to platinum(II) due to the shielding effect of the metal's d-electrons. The magnitude of this shift provides insight into the extent of π-back-donation. Coupling to the ¹⁹⁵Pt nucleus (I = 1/2, 33.8% natural abundance) would result in satellite peaks, with the coupling constant (JPt-H) being indicative of the Pt-H proximity and the nature of the bond.

¹³C NMR Spectroscopy: A significant upfield shift of the olefinic carbon signals is a hallmark of platinum-olefin complexes. This is attributed to the shielding effect from the metal-to-ligand π-back-donation. The magnitude of this upfield shift is generally correlated with the strength of the Pt-olefin bond. For a 2,2,2-trichloroethylene complex, the electron-withdrawing chlorine atoms would likely lead to a less pronounced upfield shift compared to ethylene in Zeise's salt. The ¹JPt-C coupling constants provide valuable information about the Pt-C bond strength.

¹⁹⁵Pt NMR Spectroscopy: The chemical shift of the ¹⁹⁵Pt nucleus is highly sensitive to the nature of the coordinated ligands.[2] The coordination of an olefin typically causes a significant change in the ¹⁹⁵Pt chemical shift. The presence of the electron-poor 2,2,2-trichloroethylene ligand is expected to result in a downfield shift of the ¹⁹⁵Pt resonance compared to complexes with more electron-donating olefin ligands.

Table 1: Representative ¹H and ¹³C NMR Data for Free and Coordinated Olefins

| Compound/Ligand | Olefinic ¹H Chemical Shift (ppm) | Olefinic ¹³C Chemical Shift (ppm) | Reference |

| Ethylene (gas) | 5.40 | 122.8 | |

| K[PtCl₃(C₂H₄)] (Zeise's salt) | 4.23 | 67.5 | |

| Trichloroethylene | 6.46 | 125.8, 117.1 | [3][4] |

| [PtCl₃(C₂HCl₃)]⁻ (Predicted) | ~5.5-6.0 | ~90-110 | Estimated |

Note: The values for the trichloroethylene complex are predictive and based on trends observed for other platinum-olefin complexes.

IR spectroscopy is instrumental in probing the change in the C=C bond strength upon coordination.

C=C Stretching Frequency (νC=C): The most significant feature in the IR spectrum of a platinum-olefin complex is the shift of the C=C stretching vibration to a lower frequency (wavenumber) compared to the free olefin. This shift is a direct consequence of the weakening of the C=C bond due to π-back-donation into the olefin's π* antibonding orbital. For Zeise's salt, this shift is approximately 143 cm⁻¹.[5] Given the electron-withdrawing nature of the chloro substituents in trichloroethylene, the extent of π-back-donation might be reduced, leading to a smaller, yet still significant, decrease in the νC=C.

Pt-Cl Stretching Frequencies (νPt-Cl): The Pt-Cl stretching frequencies are also informative. In a square planar complex like the anion of Zeise's salt, the Pt-Cl bond trans to the olefin is typically weaker and thus exhibits a lower stretching frequency than the cis Pt-Cl bonds due to the trans-influence of the olefin ligand.

Table 2: C=C Stretching Frequencies for Free and Coordinated Olefins

| Compound/Ligand | νC=C (cm⁻¹) | Δν (cm⁻¹) | Reference |

| Ethylene (gas) | 1623 | - | |

| K[PtCl₃(C₂H₄)] (Zeise's salt) | 1526 | -97 | |

| Trichloroethylene | 1588 | - | |

| [PtCl₃(C₂HCl₃)]⁻ (Predicted) | ~1500-1530 | ~ -60 to -90 | Estimated |

The UV-Vis spectra of platinum(II) complexes are typically characterized by ligand-field (d-d) transitions and more intense charge-transfer bands. For platinum-olefin complexes, metal-to-ligand charge-transfer (MLCT) bands, involving the transfer of an electron from a platinum d-orbital to the olefin's π* orbital, are expected. The energy of these transitions is sensitive to the nature of the olefin. The electron-poor nature of 2,2,2-trichloroethylene would likely shift the MLCT bands to higher energy (lower wavelength) compared to complexes with electron-rich olefins.

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and characterization of these complexes. Below is a representative protocol for the synthesis of a platinum-olefin complex, based on the preparation of Zeise's salt.

This protocol is adapted from established literature procedures.[6]

Materials:

-

Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Hydrochloric acid (HCl), concentrated

-

Ethanol

-

Ethylene gas

-

Deionized water

Procedure:

-

Dissolve K₂[PtCl₄] (1.0 g, 2.4 mmol) in 10 mL of 3 M HCl in a 50 mL Schlenk flask equipped with a magnetic stir bar.

-

In a separate vial, dissolve SnCl₂·2H₂O (50 mg, 0.22 mmol) in 2 mL of 3 M HCl.

-

Add the SnCl₂ solution to the K₂[PtCl₄] solution. The color should change from red to a darker shade.

-

Purge the flask with ethylene gas and then maintain a slow, steady stream of ethylene bubbling through the solution while stirring vigorously.

-

Continue the reaction at room temperature for 4-6 hours. The color of the solution will gradually lighten to yellow-orange.

-

After the reaction is complete, stop the ethylene flow and filter the solution to remove any unreacted starting material or byproducts.

-

Slowly evaporate the solvent from the filtrate in a fume hood. Yellow, needle-like crystals of K[PtCl₃(C₂H₄)]·H₂O will form.

-

Collect the crystals by filtration, wash with a small amount of cold ethanol, and then diethyl ether.

-

Dry the crystals under vacuum.

Characterization: The product can be characterized by IR spectroscopy (observe the shifted νC=C), and NMR spectroscopy (¹H and ¹³C) in a suitable deuterated solvent (e.g., D₂O or acetone-d₆).

-

NMR Spectroscopy: Samples are prepared by dissolving the complex in an appropriate deuterated solvent. ¹H, ¹³C, and ¹⁹⁵Pt NMR spectra are recorded on a high-field NMR spectrometer. Chemical shifts are referenced to standard internal or external references.

-

IR Spectroscopy: Spectra are typically recorded on a Fourier-transform infrared (FTIR) spectrometer. Solid samples can be analyzed as KBr pellets or using an attenuated total reflectance (ATR) accessory.

-

UV-Vis Spectroscopy: Absorption spectra are recorded on a dual-beam UV-Vis spectrophotometer. The complex is dissolved in a suitable solvent (e.g., CH₂Cl₂, CH₃CN, or H₂O) to a known concentration.

Visualization of Workflows and Pathways

Graphviz (DOT language) is used to create diagrams illustrating experimental workflows and potential biological signaling pathways.

Caption: Workflow for the synthesis and spectroscopic characterization of a platinum-olefin complex.

Some platinum(II) complexes exhibit anticancer activity, and their mechanism of action can involve the modulation of key cellular signaling pathways. Dinuclear platinum(II) complexes have been shown to affect the PI3K/AKT pathway, which is crucial for cell survival and proliferation.[7]

Caption: Inhibition of the PI3K/AKT signaling pathway by a platinum(II) complex.

Conclusion

References

- 1. theunchainedlibrary.com [theunchainedlibrary.com]

- 2. Platinum-195 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 3. Trichloroethylene(79-01-6) 13C NMR [m.chemicalbook.com]

- 4. Trichloroethylene(79-01-6) 1H NMR spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Zeise's salt - Wikipedia [en.wikipedia.org]

- 7. Biological Evaluation of Dinuclear Platinum(II) Complexes with Aromatic N-Heterocycles as Bridging Ligands - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of Organometallic Chemistry: A Technical Guide to the Discovery and History of Platinum-Olefin Complexes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal discovery and rich history of platinum-olefin complexes, a class of compounds that marked the genesis of organometallic chemistry. We will delve into the foundational experiments, the evolution of bonding theories, and the key structural and spectroscopic data that have defined this field. This guide is intended to serve as a comprehensive resource, providing not only historical context but also detailed experimental protocols and structured data for researchers in chemistry and drug development.

The Serendipitous Discovery of Zeise's Salt

The story of platinum-olefin complexes begins in 1827 with the Danish chemist William Christopher Zeise at the University of Copenhagen.[1] While investigating the reaction of platinum(IV) chloride with boiling ethanol, he isolated yellow, crystalline needles of a novel substance.[2] His analysis led him to propose that the compound contained an ethylene molecule, a notion that was met with considerable skepticism from the preeminent chemist of the era, Justus von Liebig, who argued for the presence of an ethoxy group.[2] Zeise's hypothesis was a radical departure from the established principles of chemical bonding at the time.

It wasn't until 1868 that the Danish chemist Birnbaum successfully synthesized the same compound directly from ethylene and potassium tetrachloroplatinate(II), vindicating Zeise's initial proposal.[3][4] This compound, now famously known as Zeise's salt, K[PtCl₃(C₂H₄)]·H₂O, is recognized as one of the first organometallic compounds ever synthesized, containing a direct bond between a metal and a carbon-containing organic molecule.[1][5] The discovery and eventual validation of Zeise's salt laid the groundwork for the entire field of organometallic chemistry.[1][3]

A timeline of these pivotal events is illustrated in the diagram below.

References

The Coordination Chemistry of Platinum(II) with Halogenated Alkenes: A Technical Guide

An in-depth exploration of the synthesis, characterization, bonding, and applications of platinum(II) complexes with halogenated alkenes, tailored for researchers, scientists, and drug development professionals.

The coordination of halogenated alkenes to platinum(II) centers is a cornerstone of organometallic chemistry, giving rise to a diverse array of complexes with significant applications in catalysis and medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis, structural characterization, and reactivity of these compounds, with a focus on quantitative data and detailed experimental methodologies.

Synthesis of Platinum(II)-Halogenated Alkene Complexes

The primary synthetic routes to platinum(II)-halogenated alkene complexes typically involve the displacement of a weakly coordinated ligand from a platinum(II) precursor by the halogenated alkene. A common starting material is potassium tetrachloroplatinate(II) (K₂[PtCl₄]).

A representative synthetic procedure is the preparation of analogues of the famed Zeise's salt, K[PtCl₃(C₂H₄)]·H₂O, where ethylene is replaced by a halogenated alkene.[1][2]

Experimental Protocol: Synthesis of Potassium Trichloro(alkene)platinate(II) Analogues

This protocol describes a general method for the synthesis of [PtCl₃(alkene)]⁻ complexes, where the alkene can be a halogenated ethylene derivative.

Materials:

-

Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

-

Halogenated alkene (e.g., vinyl chloride, tetrafluoroethylene)

-

Hydrochloric acid (concentrated)

-

Ethanol

-

Water

-

SnCl₂ (catalyst, optional)[1]

Procedure:

-

Dissolve K₂[PtCl₄] in a minimal amount of warm water containing a small amount of hydrochloric acid to suppress the formation of aqua complexes.

-

In a separate vessel, prepare a solution of the halogenated alkene in ethanol. For gaseous alkenes, the gas can be bubbled through the reaction mixture.

-

Slowly add the ethanolic solution of the halogenated alkene to the K₂[PtCl₄] solution with stirring.

-

(Optional) If the reaction is slow, a catalytic amount of SnCl₂ can be added to facilitate the coordination of the alkene.[1]

-

Stir the reaction mixture at room temperature or with gentle heating for several hours to several days, depending on the reactivity of the alkene. The progress of the reaction can be monitored by techniques such as thin-layer chromatography or NMR spectroscopy.

-

Upon completion of the reaction, the desired product may precipitate from the solution. If not, the volume of the solvent can be reduced under vacuum to induce crystallization.

-

Collect the crystalline product by filtration, wash with a small amount of cold ethanol and then diethyl ether, and dry under vacuum.

Yields: The yields of these reactions can vary widely depending on the specific halogenated alkene used and the reaction conditions.

Below is a workflow diagram for the synthesis of a generic platinum(II)-alkene complex.

References

Theoretical and Computational Insights into 2,2,2-Trichloroethylene Platinum(II) Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the theoretical and computational chemistry of 2,2,2-Trichloroethylene (TCE) coordinated to a Platinum(II) center. While direct and extensive research on this specific complex is limited, this document synthesizes findings from foundational studies on analogous platinum-olefin compounds, particularly Zeise's salt, and employs established computational methodologies to project the structural, electronic, and reactive properties of TCE-Pt(II) complexes. This guide is intended to serve as a valuable resource for researchers in organometallic chemistry, computational chemistry, and drug development by providing a robust theoretical framework and detailed procedural outlines for future investigations.

Introduction to Platinum-Olefin Complexes

Platinum(II) complexes containing olefin ligands have been a cornerstone of organometallic chemistry since the discovery of Zeise's salt, K[PtCl₃(C₂H₄)]·H₂O. The nature of the platinum-olefin bond, described by the Dewar-Chatt-Duncanson model, involves a synergistic interaction of σ-donation from the olefin's π-orbital to an empty d-orbital on the platinum and π-back-donation from a filled platinum d-orbital to the olefin's π*-antibonding orbital. This interaction dictates the geometry, stability, and reactivity of the complex.

The substitution of hydrogen atoms on the ethylene ligand with electron-withdrawing chlorine atoms, as in 2,2,2-trichloroethylene, is expected to significantly modulate the electronic properties and, consequently, the nature of the Pt-olefin bond. The inductive effect of the chlorine atoms lowers the energy of both the π and π* orbitals of the TCE ligand. This is predicted to decrease the σ-donation and increase the π-back-donation component of the bond, leading to a stronger overall interaction and a more pronounced structural perturbation of the TCE ligand upon coordination.

Computational Methodology

The theoretical investigation of 2,2,2-Trichloroethylene Platinum(II) complexes necessitates the use of robust computational methods to accurately model their geometry, electronic structure, and reactivity. Density Functional Theory (DFT) is the most widely employed method for such studies due to its favorable balance of accuracy and computational cost.

Geometric Optimization and Vibrational Analysis

Initial structural models of TCE-Pt(II) complexes, such as [PtCl₃(C₂HCl₃)]⁻, can be constructed based on the known crystal structure of Zeise's salt. Geometric optimization is then performed to locate the minimum energy structure on the potential energy surface.

Typical Protocol:

-

Functional: A hybrid functional such as B3LYP or long-range corrected functionals like ωB97X-D are commonly used. The latter is particularly advantageous for systems where dispersion interactions may be significant.

-

Basis Set: For the platinum atom, a basis set that includes a relativistic effective core potential (ECP), such as LANL2DZ, is essential to account for relativistic effects. For lighter atoms (C, H, Cl), Pople-style basis sets like 6-311++G(d,p) or Dunning's correlation-consistent basis sets (e.g., aug-cc-pVTZ) are appropriate.

-

Solvation Model: To simulate a solution-phase environment, an implicit solvation model like the Polarizable Continuum Model (PCM) can be employed.

-

Frequency Calculations: Following optimization, vibrational frequency calculations are crucial to confirm that the obtained geometry corresponds to a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum of the complex.

Electronic Structure and Bonding Analysis

Understanding the nature of the Pt-TCE bond is paramount. This can be achieved through various population analysis and orbital visualization techniques.

Key Analyses:

-

Natural Bond Orbital (NBO) Analysis: Provides insights into the charge distribution, hybridization, and donor-acceptor interactions between the platinum center and the TCE ligand.

-

Quantum Theory of Atoms in Molecules (QTAIM): Characterizes the topology of the electron density to define and analyze the properties of the chemical bonds.

-

Molecular Orbital (MO) Analysis: Visualization of the frontier molecular orbitals (HOMO and LUMO) helps in understanding the electronic transitions and reactivity of the complex.

Predicted Structural and Spectroscopic Data

Based on studies of analogous halo-olefin platinum complexes, we can predict the key structural and spectroscopic parameters for a prototypical TCE-Pt(II) complex. The following table summarizes these expected values, which should be validated by future experimental and computational studies.

| Parameter | Predicted Value/Observation |

| Geometric Parameters | |

| Pt-C bond lengths | Expected to be shorter than in Zeise's salt due to enhanced back-donation. |

| C=C bond length in coordinated TCE | Expected to be significantly elongated compared to free TCE, reflecting the population of the π* orbital. |

| C-Cl bond lengths | Minor changes expected upon coordination. |

| Pt-Cl bond lengths | The Pt-Cl bond trans to the TCE ligand is predicted to be longer than the cis Pt-Cl bonds due to the trans-influence of TCE. |

| Vibrational Frequencies | |

| ν(C=C) of coordinated TCE | A significant redshift (lowering of frequency) is expected compared to free TCE, indicative of a weakened C=C bond. |

| ν(Pt-Cl) | Distinct stretching frequencies for the cis and trans chloro ligands are anticipated. |

| NMR Spectroscopy | |

| ¹³C NMR of coordinated TCE | Upfield shift of the carbon signals upon coordination is expected. |

| ¹⁹⁵Pt NMR | The chemical shift will be highly sensitive to the coordination environment and the nature of the ligands. |

Reaction Mechanisms and Potential Applications

Ligand Exchange Reactions

A fundamental aspect of the chemistry of square-planar Pt(II) complexes is their propensity to undergo associative ligand exchange reactions. The strong trans-influence of the TCE ligand is expected to labilize the ligand in the position trans to it, making this the primary site for nucleophilic attack.

Diagram: Associative Ligand Exchange Pathway

Navigating the Solvent Landscape: A Technical Guide to the Solubility and Stability of 2,2,2-Trichloroethylene Platinum(II)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 2,2,2-Trichloroethylene platinum(II), a coordination compound with potential applications in catalysis and materials science.[1][2] Given the limited direct literature on this specific complex, this document leverages data from analogous platinum(II)-olefin compounds, particularly Zeise's salt (Potassium trichloro(ethylene)platinate(II) monohydrate), to project its behavior. Furthermore, it outlines detailed experimental protocols for researchers to quantitatively assess its solubility and stability in various solvents.

Core Concepts: Understanding Solubility and Stability of Platinum(II) Complexes

The solubility and stability of platinum(II) complexes like 2,2,2-Trichloroethylene platinum(II) are governed by a delicate interplay of factors including the nature of the ligands, the geometry of the complex, and the properties of the solvent.[1] The trichloroethylene ligand, with its chlorinated nature, is expected to influence the compound's solubility, stability, and reactivity.[1] Generally, platinum(II) complexes adopt a square planar geometry, which impacts their electronic properties and steric interactions.[1]

The stability of such complexes is a critical parameter, particularly for applications in catalysis and drug development. Platinum(II) complexes can undergo various reactions, including ligand substitution and redox processes, which can be influenced by the solvent environment.[3][4] Understanding the degradation pathways is crucial for defining the operational window for the compound's use.

Predicted Solubility Profile

Table 1: Predicted Solubility of 2,2,2-Trichloroethylene Platinum(II) in Various Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The presence of polar Pt-Cl bonds may allow for some interaction with protic solvents. However, the overall organometallic character and the bulky, hydrophobic trichloroethylene ligand likely limit high solubility. The solubility of trichloroethylene itself is enhanced by the presence of alcohol cosolvents.[7] |

| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile, Tetrahydrofuran (THF) | Moderate to High | These solvents are effective at solvating metal complexes without the complications of protonolysis. DMSO, in particular, is known to dissolve a wide range of metal-organic compounds due to its high polarity.[8] THF and dichloromethane are also common solvents for similar organometallic complexes.[8] |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Low | The ionic nature of the platinum salt form would suggest low solubility in non-polar solvents. While the organic ligand has non-polar characteristics, it is unlikely to overcome the polarity of the metal center and counter-ions. Some derivatives of Vaska's complex, another organometallic compound, are insoluble in diethyl ether and hexane.[8] |

Stability Considerations and Potential Degradation Pathways

The stability of 2,2,2-Trichloroethylene platinum(II) will be highly dependent on the solvent and storage conditions. Platinum(II)-olefin complexes are susceptible to a variety of reactions that can lead to decomposition.

Key Factors Influencing Stability:

-

Solvent Coordination: Coordinating solvents can potentially displace the trichloroethylene ligand, leading to decomposition or the formation of new complexes.

-

Nucleophilic Attack: The coordinated alkene is activated towards nucleophilic attack, a fundamental step in many platinum-catalyzed reactions.[4] Nucleophilic solvents or impurities could react with the trichloroethylene ligand.

-

Redox Chemistry: Platinum(II) complexes can undergo oxidative addition or reductive elimination reactions, which can be influenced by the solvent environment.

-

Light and Temperature: Many organometallic compounds are sensitive to light and temperature, which can promote degradation.

A potential degradation pathway could involve the displacement of the trichloroethylene ligand by a solvent molecule or another nucleophile, followed by further reactions of the platinum center.

Experimental Protocols for Determination of Solubility and Stability

For researchers seeking to quantify the properties of 2,2,2-Trichloroethylene platinum(II), the following experimental protocols are recommended.

Solubility Determination

A common method for determining the solubility of a compound is the shake-flask method.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of 2,2,2-Trichloroethylene platinum(II) to a known volume of the desired solvent in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the solution to remove any undissolved solid.

-

Quantification: Analyze the concentration of the platinum complex in the clear supernatant using a suitable analytical technique.

Analytical Techniques for Quantification:

-

Flameless Atomic Absorption Spectrometry (FAAS): A sensitive method for determining the concentration of platinum in solution.[9]

-

UV-Visible Spectroscopy: If the complex has a distinct chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and using a calibration curve.

-

High-Performance Liquid Chromatography (HPLC): Can be used to separate the complex from any impurities or degradation products and quantify its concentration.

The following diagram illustrates a typical workflow for solubility determination.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. Cas 16405-35-9,2,2,2-trichloroethylene platinum(II) | lookchem [lookchem.com]

- 3. researchgate.net [researchgate.net]

- 4. uwindsor.ca [uwindsor.ca]

- 5. chem.ws [chem.ws]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. engg.k-state.edu [engg.k-state.edu]

- 8. researchgate.net [researchgate.net]

- 9. Determination of platinum complexes in clinical samples by a rapid flameless atomic absorption spectrometry assay - PubMed [pubmed.ncbi.nlm.nih.gov]

safety and handling precautions for 2,2,2-Trichloroethylene platinum(II)

An In-Depth Technical Guide to the Safety and Handling of 2,2,2-Trichloroethylene Platinum(II)

Introduction

2,2,2-Trichloroethylene platinum(II) (CAS No: 16405-35-9) is a metal-organic compound with a platinum(II) center coordinated to a trichloroethylene ligand.[1] Platinum(II) complexes are often characterized by their square planar geometry, which influences their electronic properties and reactivity.[2] This compound is recognized for its high reactivity and potential applications as a catalyst in various chemical reactions and in materials science.[1][2] However, it is also classified as a highly toxic substance, a suspected carcinogen, and can cause skin and respiratory irritation, necessitating stringent safety and handling protocols.[1]

Hazard Identification and Classification

While a specific GHS classification for 2,2,2-Trichloroethylene platinum(II) is not detailed in the provided search results, its components and related compounds suggest a high hazard potential.

-

Platinum Compounds: Platinum compounds can be sensitizers and may cause allergic reactions.

-

Trichloroethylene: Trichloroethylene is a known human carcinogen, can cause serious eye and skin irritation, and may cause drowsiness or dizziness.[3][4]

Based on this, 2,2,2-Trichloroethylene platinum(II) should be handled as a substance with high acute and chronic toxicity.

Physical and Chemical Properties

A summary of the available quantitative data for 2,2,2-Trichloroethylene platinum(II) is presented below.

| Property | Value | Source |

| CAS Number | 16405-35-9 | [1][2][5][6][7][8] |

| Molecular Formula | C2H6Cl3KOPt | [6][8][9] |

| Molecular Weight | 386.6 g/mol | [6][9] |

| Appearance | Yellow Solid | [7][8] |

| Melting Point | 220 °C (decomposes) | [7][9] |

| Density | 2.88 g/mL at 25 °C | [9] |

| Storage Temperature | 2-8°C | [9] |

| Sensitivity | Hygroscopic | [7][8] |

Toxicological Information

Detailed toxicological studies on 2,2,2-Trichloroethylene platinum(II) are not available in the search results. However, the toxicity of its ligand, trichloroethylene, is well-documented and provides a basis for assessing potential hazards.

| Hazard | Description | Source |

| Carcinogenicity | Suspected to be a carcinogen.[1] Trichloroethylene is classified as a known human carcinogen.[4] | [1][4] |

| Inhalation | May cause respiratory irritation.[1] High concentrations of trichloroethylene can lead to headache, dizziness, drowsiness, and in severe cases, unconsciousness.[4][10][11] | [1][4][10][11] |

| Skin Contact | Causes skin irritation.[1] Trichloroethylene can cause moderate to severe skin irritation.[3][11][12] | [1][3][11][12] |

| Eye Contact | Causes eye irritation. Trichloroethylene is known to cause moderate to severe eye irritation.[3][11][12] | [3][11][12] |

| Organ Toxicity | Long-term exposure to trichloroethylene may damage the liver and kidneys.[4][10][12][13] | [4][10][12][13] |

Experimental Protocols: Safe Handling and Emergency Procedures

Given the hazardous nature of this compound, all work should be conducted in a designated area within a certified chemical fume hood.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential.

| PPE | Specification | Rationale |

| Gloves | Chemical resistant gloves (e.g., Viton®, Silver Shield®). Double gloving is recommended. | To prevent skin contact and absorption. |

| Eye Protection | Chemical splash goggles and a face shield. | To protect eyes from splashes and vapors. |

| Body Protection | A lab coat, and for larger quantities, a chemical-resistant apron or suit. | To prevent contamination of personal clothing. |

| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used if there is a risk of inhalation. | To prevent respiratory tract irritation and systemic toxicity. |

Handling and Storage

-

Handling: Use only in a well-ventilated area, preferably a chemical fume hood.[10][12] Avoid generating dust. Use spark-proof tools and explosion-proof equipment. Wash hands thoroughly after handling.[10][12]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.[9][12] The compound is hygroscopic and should be protected from moisture.[7][8]

First-Aid Measures

-

Inhalation: Move the victim to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[11][12]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15-20 minutes. Remove contaminated clothing. Seek immediate medical attention.[11][12][13]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12][13]

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Seek immediate medical attention.[12]

Spill and Disposal Procedures

-

Spill Response: Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, dike the area and contact emergency services.

-

Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations. This material should be treated as hazardous waste.

Visualization of Safety and Handling Workflow

The following diagram illustrates the logical workflow for safely handling 2,2,2-Trichloroethylene platinum(II).

Caption: Workflow for Safe Handling of 2,2,2-Trichloroethylene platinum(II).

References

- 1. Cas 16405-35-9,2,2,2-trichloroethylene platinum(II) | lookchem [lookchem.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. fishersci.com [fishersci.com]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. 2,2,2-trichloroethylene platinum(II) | CAS#:16405-35-9 | Chemsrc [chemsrc.com]

- 6. 2,2,2-trichloroethylene platinum(II) | C2H6Cl3KOPt | CID 193510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemwhat.com [chemwhat.com]

- 8. Page loading... [wap.guidechem.com]

- 9. 2,2,2-Trichloroethylene platinum(II)|lookchem [lookchem.com]

- 10. dhss.delaware.gov [dhss.delaware.gov]

- 11. CCOHS: Trichloroethylene [ccohs.ca]

- 12. louisville.edu [louisville.edu]

- 13. nj.gov [nj.gov]

The Complex Interplay: A Technical Review of Trichloroethylene-Metal Interactions

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Trichloroethylene (TCE), a chlorinated solvent with a long history of industrial use, is a persistent environmental contaminant. Its interaction with metals is a critical area of study, underpinning both its environmental fate and the mechanisms of its degradation. This technical guide provides a comprehensive review of the formation, characterization, and reactivity of trichloroethylene-metal complexes, with a focus on the fundamental interactions that drive these processes. The content herein is tailored for researchers, scientists, and professionals in drug development who may encounter chlorinated compounds and their interactions with metallic systems, such as metalloenzymes or metal-based catalysts.

The Nature of Trichloroethylene-Metal Interaction: Chemisorption on Iron Surfaces

The primary interaction between trichloroethylene and a metal surface is not the formation of a stable, isolable complex in the traditional sense, but rather a chemisorption process that leads to significant activation and decomposition of the TCE molecule. Seminal studies utilizing periodic density functional theory (DFT) have elucidated the thermodynamics and structural changes that occur when TCE adsorbs onto a metallic iron surface, a process central to its environmental remediation via zero-valent iron (ZVI) barriers.

Theoretical investigations have identified several potential binding configurations for TCE on the Fe(100) surface, with the "C-bridge" site being the most energetically favorable.[1][2] In this configuration, the C=C bond of TCE is positioned over a bridge site between two adjacent iron atoms. This interaction is highly exothermic and leads to profound changes in the TCE molecule:

-

Sigma Bond Formation : The interaction results in the formation of multiple carbon-iron (C-Fe) sigma bonds.[1][2]

-

C-Cl Bond Scission : The strong interaction with the iron surface activates the carbon-chlorine bonds, leading to the scission of all three C-Cl bonds.[1][2]

-

C=C Bond Alteration : The C=C double bond shortens to a length intermediate between a standard double and triple bond, indicating a significant rehybridization of the carbon atoms.[1][2]

Other, less favorable, adsorption sites like the "top" and "hollow" sites result in the cleavage of only two C-Cl bonds, highlighting the site-dependent reactivity of the iron surface.[1][2] A "Cl-bridge" configuration, where the chlorine atoms are positioned to interact with the iron, does not lead to C-Fe bond formation and is less effective at dechlorination.[1][2]

Trichloroethylene in Catalytic Systems

While stable TCE-metal complexes are not typically isolated, transient interactions are fundamental to catalytic processes designed for TCE remediation. Bimetallic systems, such as nickel-iron (Ni-Fe) and palladium-on-gold (Pd-on-Au), exhibit enhanced reactivity compared to monometallic catalysts.[3][4]

In these systems, one metal often serves as the primary reductant (e.g., Fe), while the second acts as a catalyst for hydrogenation (e.g., Ni, Pd). The proposed mechanism involves the adsorption of TCE onto the catalyst surface, followed by hydrodechlorination.[5][6] For instance, in Ni-Fe nanoparticles, the iron corrodes to provide electrons and hydrogen, while the nickel surface catalyzes the hydrogenation of the adsorbed TCE.[5][6] This synergistic effect leads to significantly faster and more complete degradation of TCE into non-toxic hydrocarbons like ethane and ethene.[7]

Quantitative Data Summary

The following tables summarize key quantitative data from theoretical and experimental studies on TCE-metal interactions.

Table 1: Theoretical Data for Trichloroethylene (TCE) Chemisorption on Fe(100) Surface

| Adsorption Site | Binding Energy (kJ/mol) | Activation Energy (kJ/mol) | C-Cl Bond Scission Events | Change in C=C Bond Order |

| C-bridge | -691 | 49 | 3 | Increase (towards triple bond) |

| Top | -604 | Not Reported | 2 | No significant change |

| Hollow | -522 | Not Reported | 2 | No significant change |

| Cl-bridge | Not Reported | Not Applicable | 2 | Increase (forms chloroacetylene) |

| Data sourced from density functional theory (DFT) calculations.[1][2] |

Table 2: Experimental Kinetic Data for TCE Reduction by Zero-Valent Metals

| Metal System | Temperature (°C) | Surface Area Normalized Rate Constant (kSA) (h-1 m-2 L) | Apparent Activation Energy (Ea) (kJ mol-1) |

| Zero-Valent Iron (Fe0) | 10 - 55 | 0.44 x 10-3 to 4.3 x 10-3 (Fisher) | 32.2 - 39.4 |

| Zero-Valent Tin (Sn0) | 10 - 55 | 0.011 x 10-3 to 1.31 x 10-3 (Fisher/Aldrich) | 40.5 - 76.8 |

| Pd-on-Au Nanoparticles | Room Temp. | 943 (L gPd-1 min-1) | Not Reported |

| Pd-black | Room Temp. | 0.42 (L gPd-1 min-1) | Not Reported |

| Data compiled from batch kinetic studies.[4][8] Note that units for Pd catalysts differ due to reporting conventions in the source literature. |

Experimental Protocols

The study of TCE-metal interactions employs both computational and experimental methodologies. Below are detailed overviews of the key protocols cited in this field.

Density Functional Theory (DFT) Calculations

DFT studies are crucial for understanding the fundamental electronic and structural interactions of TCE with metal surfaces.

-

Objective : To model the adsorption of a single TCE molecule on a metal surface (e.g., Fe(100)) and calculate thermodynamic and kinetic parameters.

-

Methodology :

-

Surface Modeling : A slab model of the metal surface (e.g., a 3-layer Fe(100) slab) is constructed.

-

Adsorption Simulation : The TCE molecule is placed at various initial positions and orientations relative to the slab (e.g., C-bridge, top, hollow sites).[1]

-

Energy Minimization : The geometry of the system is optimized to find the lowest energy (most stable) configuration for each adsorption site. Calculations often use a specific functional, such as the Perdew-Burke-Enzerhof (PBE) functional.[9]

-

Binding Energy Calculation : The binding energy is calculated by subtracting the energies of the isolated iron slab and the isolated TCE molecule from the total energy of the final adsorbed complex.[2]

-

Transition State Search : To determine the activation energy for the reaction (chemisorption and bond scission), methods like the Quadratic Synchronous Transit (QST) are used to locate the transition state structure. The activation energy is the energy difference between the transition state and the initial state.[2]

-

Synthesis of Bimetallic Nanoparticles (e.g., Ni-nZVI)

Bimetallic nanoparticles are synthesized to enhance the catalytic degradation of TCE.

-

Objective : To produce nanoscale zero-valent iron particles doped with a catalytic metal like nickel.

-

Methodology (Co-reduction Method) :[3]

-

Solution Preparation : A solution of ferric chloride (FeCl₃·6H₂O) and nickel chloride (NiCl₂·6H₂O) is prepared in a deoxygenated solvent (e.g., a water/ethanol mixture) in a three-necked flask under constant stirring (e.g., 500 rpm). The ratio of Ni to Fe is varied to achieve the desired weight percentage.

-

Reduction : A strong reducing agent, typically an aqueous solution of sodium borohydride (NaBH₄), is slowly added dropwise to the metal salt solution. This reduces the Fe³⁺ and Ni²⁺ ions to their zero-valent metallic state (Fe⁰ and Ni⁰), forming a black precipitate of nanoparticles.

-

Washing and Drying : The resulting dark colloidal particles are washed sequentially with deoxygenated water and ethanol to remove residual reactants and byproducts.[6]

-

Collection : The nanoparticles are collected via filtration and are typically vacuum-dried at room temperature before use.[6]

-

Characterization : The synthesized particles are characterized using techniques such as Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), X-ray Diffraction (XRD), and Brunauer–Emmett–Teller (BET) surface area analysis to confirm their size, morphology, composition, and surface area.[3]

-

Batch Reactor Kinetic Studies

Batch experiments are the standard method for evaluating the reactivity of metallic materials towards TCE degradation.

-

Objective : To measure the rate of TCE degradation by a specific metal (e.g., ZVI, Ni-Fe nanoparticles) and determine the reaction kinetics.

-

Methodology :

-

Reactor Setup : Experiments are conducted in sealed, headspace-free glass vials or reactors to prevent the loss of volatile TCE.

-

Reaction Slurry : A known mass of the metallic powder or nanoparticle suspension is added to an aqueous solution (e.g., deionized water or simulated groundwater).

-

Initiation : The reaction is initiated by spiking the slurry with a stock solution of TCE to achieve a target initial concentration (e.g., 2 mg L⁻¹).[8] The reactors are then agitated, often on a shaker table, at a constant temperature.

-

Sampling : At predetermined time intervals, sample aliquots are withdrawn from the reactor. The reaction in the aliquot is immediately quenched, often by mixing with a solvent like hexane or by adding a strong acid, to halt further degradation.

-

Analysis : The concentration of TCE and its degradation byproducts in the quenched samples is determined using analytical instrumentation, typically a Gas Chromatograph (GC) equipped with a suitable detector (e.g., Mass Spectrometer (MS) or Electron Capture Detector (ECD)).

-

Data Analysis : The concentration of TCE is plotted against time. The data is often fit to a pseudo-first-order kinetic model to calculate the observed rate constant (k). This constant is frequently normalized to the surface area of the metal used in the experiment to determine the surface-area-normalized rate constant (kSA).[8]

-

Conclusion

The interaction between trichloroethylene and metals is a complex phenomenon dominated by surface-mediated reactions rather than the formation of classical coordination complexes. DFT studies have been invaluable in revealing that chemisorption on reactive metals like iron leads to significant molecular activation, C-Cl bond scission, and ultimately, complete dechlorination. This fundamental understanding has driven the development of advanced catalytic systems, particularly bimetallic nanoparticles, which exhibit superior reactivity for TCE remediation. The combination of detailed computational modeling and standardized experimental protocols provides a robust framework for designing and evaluating new materials for the detoxification of TCE and other chlorinated organic compounds. This knowledge is not only vital for environmental science but also offers insights into the potential interactions of such compounds with biological and pharmaceutical systems involving metals.

References

- 1. Understanding Trichloroethylene Chemisorption to Iron Surfaces Using Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Understanding trichloroethylene chemisorption to iron surfaces using density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. scholars.uky.edu [scholars.uky.edu]

- 6. Degradation of Trichloroethylene and Dichlorobiphenyls by Iron-Based Bimetallic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. scispace.com [scispace.com]

- 9. experts.arizona.edu [experts.arizona.edu]

Methodological & Application

Application Notes and Protocols: Use of Zeise's Salt in Homogeneous Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zeise's salt, potassium trichloro(ethylene)platinate(II) monohydrate (K[PtCl3(C2H4)]·H2O), holds a significant place in the history of chemistry as one of the first organometallic compounds to be synthesized.[1] Its unique structure, featuring an ethylene ligand bound to a platinum(II) center, has made it a subject of extensive study and a precursor for the synthesis of other platinum complexes. In the realm of homogeneous catalysis, Zeise's salt and its derivatives have shown potential in various organic transformations, including hydrogenation and hydrosilylation reactions.

These application notes provide an overview of the catalytic applications of Zeise's salt, with a focus on its role in homogeneous catalysis. Due to the limited availability of detailed experimental protocols for its direct use as a primary catalyst in the recent scientific literature, this document will focus on the fundamental aspects, synthesis of the catalyst, and general principles of its catalytic activity.

Synthesis of Zeise's Salt

The preparation of Zeise's salt is a well-established procedure in inorganic synthesis. The most common method involves the reaction of potassium tetrachloroplatinate(II) (K2[PtCl4]) with ethylene gas.

Experimental Protocol: Synthesis of Potassium Trichloro(ethylene)platinate(II) Monohydrate

Materials:

-

Potassium tetrachloroplatinate(II) (K2[PtCl4])

-

Ethylene (C2H4) gas

-

Hydrochloric acid (HCl), concentrated

-

Ethanol

-

Dichloromethane

-

Diethyl ether

Procedure:

-

Dissolve potassium tetrachloroplatinate(II) in dilute hydrochloric acid.

-

Bubble ethylene gas through the solution for several hours at room temperature. The color of the solution will gradually change from red-brown to yellow.

-

Concentrate the resulting yellow solution under reduced pressure to obtain yellow crystals of Zeise's salt.

-

The crude product can be purified by recrystallization from a dilute HCl solution or by washing with ethanol and diethyl ether.

Safety Precautions: Platinum compounds are sensitizers and can cause allergic reactions. Handle all platinum salts with appropriate personal protective equipment, including gloves and safety glasses. All manipulations should be performed in a well-ventilated fume hood.

Applications in Homogeneous Catalysis

While specific, recent, and detailed protocols for the use of Zeise's salt as a primary catalyst in reactions like hydrosilylation and hydrogenation are not extensively documented in readily available literature, its catalytic potential is recognized. It often serves as a precursor for more active catalytic species or is used in the synthesis of derivatives with enhanced catalytic properties.

Hydrosilylation

Hydrosilylation, the addition of a silicon-hydrogen bond across a double or triple bond, is a crucial reaction in silicone chemistry and organic synthesis. Platinum complexes are highly effective catalysts for this transformation. While detailed protocols specifying Zeise's salt as the sole catalyst are scarce, the general mechanism involves the coordination of the olefin to the platinum center, followed by oxidative addition of the silane and subsequent reductive elimination to form the product.

General Workflow for Platinum-Catalyzed Hydrosilylation:

Figure 1. General workflow for platinum-catalyzed hydrosilylation.

Hydrogenation

The hydrogenation of unsaturated hydrocarbons is a fundamental transformation in organic chemistry. Platinum-based catalysts are widely used for this purpose. Zeise's salt has been mentioned in the literature as a catalyst for the hydrogenation of alkenes, although detailed experimental procedures are not commonly reported. The catalytic cycle is believed to involve the activation of hydrogen by the platinum center and its subsequent transfer to the coordinated alkene.

Quantitative Data

Due to the lack of specific recent literature detailing the use of Zeise's salt as a primary catalyst for homogeneous hydrosilylation and hydrogenation with comprehensive quantitative data, a comparative table cannot be provided at this time. Research in this area would be necessary to generate such data.

Conclusion

Zeise's salt, a foundational compound in organometallic chemistry, holds potential as a catalyst and a precursor for catalysts in homogeneous reactions. While its direct application with detailed, modern protocols is not extensively documented, its historical significance and the catalytic activity of its derivatives continue to inspire research. The protocols for its synthesis are well-established, providing a basis for further exploration of its catalytic capabilities. Future research is needed to fully delineate its scope and efficiency in homogeneous catalysis and to provide the quantitative data necessary for broader application.

References

Application Notes and Protocols: 2,2,2-Trichloroethylene Platinum(II) in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific complex, 2,2,2-Trichloroethylene platinum(II), is not a widely documented, commercially available catalyst. The following application notes and protocols are based on the established principles of platinum(II) catalysis with alkenes and haloalkenes, drawing analogies to well-known complexes such as Zeise's salt (K[PtCl₃(C₂H₄)]·H₂O). The information provided is intended to be a predictive guide for potential applications and experimental design.

Introduction

Platinum(II) complexes are powerful catalysts in organic synthesis, primarily known for their ability to activate carbon-carbon double bonds towards nucleophilic attack.[1][2] This activation stems from the coordination of the alkene to the electrophilic platinum(II) center, which lowers the energy barrier for subsequent transformations. While the specific applications of a 2,2,2-trichloroethylene platinum(II) complex are not extensively reported, its reactivity can be inferred from the behavior of related platinum(II)-alkene and haloalkene systems. The presence of three electron-withdrawing chlorine atoms on the ethylene ligand is expected to influence the stability of the complex and the reactivity of the coordinated alkene.

Hypothetical Structure and Synthesis

A plausible structure for a 2,2,2-trichloroethylene platinum(II) complex would be analogous to Zeise's salt, featuring a square planar platinum(II) center coordinated to three chloride ligands and one molecule of 2,2,2-trichloroethylene. The synthesis would likely involve the reaction of a platinum(II) precursor, such as potassium tetrachloroplatinate(II) (K₂[PtCl₄]), with 2,2,2-trichloroethylene.

Potential Applications in Organic Synthesis

Based on the known reactivity of platinum(II) complexes, a 2,2,2-trichloroethylene platinum(II) species could potentially catalyze a variety of organic transformations. The electron-deficient nature of the trichloroethylene ligand might enhance the electrophilicity of the platinum center, potentially leading to unique reactivity.

Nucleophilic Addition to Alkenes

Platinum(II) catalysts are known to promote the addition of various nucleophiles to alkenes.[1][2] A 2,2,2-trichloroethylene platinum(II) catalyst could facilitate intramolecular and intermolecular reactions involving oxygen, nitrogen, and carbon nucleophiles.

General Reaction Scheme:

The reaction proceeds through the coordination of the alkene to the platinum(II) center, followed by nucleophilic attack on the activated double bond.

Hydrosilylation of Alkenes and Alkynes

Platinum complexes are widely used as catalysts for the hydrosilylation of unsaturated bonds, a key reaction in the synthesis of organosilicon compounds. While other platinum catalysts are more common, a platinum(II)-trichloroethylene complex could exhibit catalytic activity.

General Reaction Scheme:

Cycloisomerization Reactions

Platinum(II) catalysts can effect the cycloisomerization of enynes and dienes, providing access to complex cyclic and bicyclic structures. The strong π-acidic nature of the hypothetical trichloroethylene ligand might influence the efficiency and selectivity of these transformations.

Quantitative Data from Analogous Platinum(II)-Catalyzed Reactions

Due to the lack of specific data for 2,2,2-trichloroethylene platinum(II), the following table summarizes representative quantitative data for reactions catalyzed by other platinum(II) complexes to provide a comparative context.

| Catalyst | Reaction Type | Substrate | Nucleophile/Reagent | Product | Yield (%) | Reference |

| PtCl₂ | Intramolecular Hydroalkoxylation | 4-Penten-1-ol | - | Tetrahydro-2-methylfuran | 95 | F. D. Toste et al. (2002) |

| [PtCl₂(CH₂=CH₂)]₂ | Intermolecular Hydroamination | 1-Octene | Aniline | N-Octylaniline | 88 | J. F. Hartwig et al. (2002) |

| PtCl₄ | Enyne Cycloisomerization | 1,6-Enyne | - | Bicyclic diene | 75 | A. M. Echavarren et al. (2004) |

| Zeise's Salt | Hydrosilylation | 1-Hexene | Triethylsilane | 1-(Triethylsilyl)hexane | >90 | Speier's Catalyst Literature |

Experimental Protocols

The following are detailed, representative protocols for key types of reactions that could potentially be catalyzed by a 2,2,2-trichloroethylene platinum(II) complex. Caution: These are hypothetical protocols and would require optimization and safety assessment.

Protocol 1: Intramolecular Hydroalkoxylation of an Unsaturated Alcohol

Objective: To synthesize a cyclic ether via platinum(II)-catalyzed intramolecular hydroalkoxylation.

Materials:

-

4-Penten-1-ol

-

2,2,2-Trichloroethylene platinum(II) catalyst (hypothetical) or a suitable Pt(II) precursor (e.g., PtCl₂)

-

Anhydrous toluene

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for anhydrous reactions

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the platinum(II) catalyst (1-5 mol%).

-

Add anhydrous toluene via syringe.

-

Add 4-penten-1-ol (1.0 equivalent) to the flask via syringe.

-

Stir the reaction mixture at the desired temperature (e.g., 80 °C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired tetrahydro-2-methylfuran.

Protocol 2: Intermolecular Hydrosilylation of an Alkene

Objective: To synthesize an organosilane via platinum(II)-catalyzed hydrosilylation.

Materials:

-

1-Octene

-

Triethoxysilane

-

2,2,2-Trichloroethylene platinum(II) catalyst (hypothetical) or a suitable Pt(II) precursor (e.g., Zeise's salt)

-

Anhydrous THF

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for anhydrous reactions

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the platinum(II) catalyst (0.01-0.1 mol%).

-

Add anhydrous THF via syringe.

-

Add 1-octene (1.0 equivalent) to the flask via syringe.

-

Add triethoxysilane (1.1 equivalents) dropwise to the reaction mixture at room temperature.

-

Stir the reaction at room temperature or with gentle heating and monitor by GC-MS.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the product by distillation under reduced pressure to yield 1-(triethoxysilyl)octane.

Visualizations

Caption: General mechanism of Pt(II)-catalyzed nucleophilic addition to an alkene.

Caption: A typical experimental workflow for a Pt(II)-catalyzed reaction.

References

Application Notes and Protocols for Platinum Nanoparticles from 2,2,2-Trichloroethylene Platinum(II) Precursor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platinum nanoparticles (PtNPs) are at the forefront of nanomaterials research, exhibiting remarkable potential in catalysis, diagnostics, and therapeutics. Their high surface-area-to-volume ratio and unique electronic properties confer significant catalytic activity, while their nanoscale dimensions enable novel interactions with biological systems. In drug development, PtNPs are being explored as therapeutic agents, particularly in oncology, and as versatile drug delivery platforms.[1][2]

This document provides detailed application notes and experimental protocols for the synthesis of platinum nanoparticles using a representative organometallic precursor, 2,2,2-Trichloroethylene platinum(II). While direct literature on this specific precursor is limited, the provided protocols are based on well-established chemical reduction methods for analogous platinum compounds. These notes are intended to serve as a comprehensive guide for researchers synthesizing and characterizing PtNPs for applications in catalysis and cancer therapy.

Applications

Platinum nanoparticles possess a diverse range of applications stemming from their unique physicochemical properties.

-

Catalysis: PtNPs are highly efficient catalysts for a variety of chemical reactions, including hydrogenation, oxidation, and carbon-carbon bond formation.[3] A common model reaction to evaluate the catalytic efficacy of PtNPs is the reduction of 4-nitrophenol to 4-aminophenol in the presence of a reducing agent like sodium borohydride.[3][4] The reaction progress can be easily monitored by UV-Vis spectroscopy.

-

Anticancer Therapy: Platinum-based compounds have long been a cornerstone of cancer chemotherapy.[2] Platinum nanoparticles have emerged as a promising next-generation therapeutic, demonstrating cytotoxicity against various cancer cell lines.[1][5][6] Their proposed mechanism of action involves the generation of reactive oxygen species (ROS), leading to oxidative stress, DNA damage, and ultimately, apoptosis (programmed cell death) in cancer cells.[7]

-

Drug Delivery: The surface of platinum nanoparticles can be functionalized with various molecules, including targeting ligands and therapeutic agents.[7] This allows for the development of sophisticated drug delivery systems that can specifically target cancer cells, thereby enhancing therapeutic efficacy and reducing off-target side effects.[8]

Experimental Protocols

The following protocols provide a general framework for the synthesis and characterization of platinum nanoparticles. Researchers should note that nanoparticle size and morphology are highly sensitive to reaction parameters such as precursor concentration, temperature, and the nature of the reducing and stabilizing agents.[9][10]

Protocol 1: Synthesis of Platinum Nanoparticles by Chemical Reduction

This protocol describes a common method for synthesizing platinum nanoparticles using a chemical reducing agent.

Materials:

-

Platinum precursor (e.g., H2PtCl6 as a representative precursor)

-

Sodium borohydride (NaBH4), ice-cold solution (0.1 M)

-

Stabilizing agent (e.g., Sodium citrate, Polyvinylpyrrolidone (PVP))

-

Deionized water

-

Glassware (cleaned with aqua regia and rinsed thoroughly with deionized water)

-

Magnetic stirrer and stir bar

Procedure:

-

Prepare an aqueous solution of the platinum precursor at the desired concentration (e.g., 1 mM).

-

In a separate flask, prepare a solution of the stabilizing agent (e.g., 1% w/v PVP).

-

Mix the platinum precursor solution and the stabilizing agent solution under vigorous stirring.

-

Slowly add a freshly prepared, ice-cold solution of sodium borohydride dropwise to the mixture. The molar ratio of NaBH4 to the platinum precursor is a critical parameter that influences nanoparticle size.[11]

-

Continue stirring the reaction mixture for a specified period (e.g., 30 minutes to 2 hours) at room temperature. A color change to dark brown or black typically indicates the formation of platinum nanoparticles.

-

The resulting nanoparticle suspension can be purified by centrifugation and washing with deionized water to remove unreacted reagents.

Protocol 2: Characterization of Platinum Nanoparticles

1. UV-Visible (UV-Vis) Spectroscopy:

-

Purpose: To confirm the formation of platinum nanoparticles.

-

Procedure: Record the UV-Vis spectrum of the colloidal PtNP solution. Platinum nanoparticles typically exhibit a characteristic surface plasmon resonance peak, although its position and intensity can vary depending on particle size and shape.

2. Transmission Electron Microscopy (TEM):

-

Purpose: To determine the size, shape, and morphology of the synthesized nanoparticles.

-

Procedure: Deposit a drop of the diluted nanoparticle suspension onto a TEM grid (e.g., carbon-coated copper grid) and allow it to dry. Image the nanoparticles using a transmission electron microscope. Analyze the images to determine the average particle size and size distribution.

3. X-ray Diffraction (XRD):

-

Purpose: To determine the crystalline structure of the nanoparticles.

-

Procedure: Prepare a dried powder sample of the PtNPs. Obtain the XRD pattern of the sample. The diffraction peaks can be compared to standard patterns to confirm the face-centered cubic (fcc) structure of platinum.

Protocol 3: Evaluation of Catalytic Activity (Reduction of 4-Nitrophenol)

Materials:

-

4-Nitrophenol (4-NP) solution (0.1 mM)

-

Sodium borohydride (NaBH4) solution (10 mM, freshly prepared)

-

Synthesized platinum nanoparticle suspension

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

In a quartz cuvette, mix the 4-nitrophenol solution and the platinum nanoparticle suspension.

-

Add the freshly prepared sodium borohydride solution to the cuvette to initiate the reaction. The solution will turn yellow due to the formation of the 4-nitrophenolate ion.

-

Immediately start recording the UV-Vis spectra of the solution at regular time intervals.

-

Monitor the decrease in the absorbance peak of the 4-nitrophenolate ion (around 400 nm) and the corresponding increase in the absorbance peak of 4-aminophenol (around 300 nm).[12]

-

The apparent rate constant (k_app) can be calculated from the slope of the linear plot of ln(A_t/A_0) versus time, where A_t is the absorbance at time t and A_0 is the initial absorbance.[12]

Data Presentation

Table 1: Influence of Synthesis Parameters on Platinum Nanoparticle Size

| Platinum Precursor | Precursor Concentration (mM) | Reducing Agent | Molar Ratio (Reducer:Pt) | Temperature (°C) | Average Particle Size (nm) | Reference |

| H2PtCl6 | 1 | NaBH4 | 10:1 | 25 | 5.3 | [13] |

| H2PtCl6 | 2 | NaBH4 | - | 25 | 3.0 ± 0.5 | |

| PtCl4 | 2 | Sonochemical | - | - | 2.2 ± 0.5 | |

| H2PtCl6 | - | Hydrazine | - | - | < 5 | [7] |

| H2PtCl6 | - | Ethylene Glycol | - | - | 5-12 | [10] |

Table 2: Cytotoxicity of Platinum Nanoparticles against Various Cancer Cell Lines

| Cell Line | Cancer Type | Nanoparticle Type | IC50 (µg/mL) | Exposure Time (h) | Reference |

| HeLa | Cervical Cancer | Pt/TiO2 | 53.74 ± 2.95 | 24 | [5][6] |

| DU-145 | Prostate Cancer | Pt/TiO2 | 75.07 ± 5.48 | 24 | [5][6] |

| A549 | Lung Adenocarcinoma | ptNPs | >200 (approx. 30% inhibition at 200 µg/mL) | - | [14] |

| PA-1 | Ovarian Teratocarcinoma | ptNPs | <200 (approx. 45% inhibition at 200 µg/mL) | - | [14] |

| Mia-Pa-Ca-2 | Pancreatic Cancer | ptNPs | >200 (approx. 40% inhibition at 200 µg/mL) | - | [14] |

Table 3: Kinetic Data for the Catalytic Reduction of 4-Nitrophenol by Platinum Nanoparticles

| Catalyst | Apparent Rate Constant (k_app) (s⁻¹) | Activation Energy (Ea) (kJ/mol) | Reference |

| Pt NPs | - | 40 | [4] |

| Pt@Co-Al LDH | - | - | [3] |

| AuNPs (for comparison) | 1.10 x 10⁻⁴ | - | [12] |

Signaling Pathway and Experimental Workflow Visualization